N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide is a complex organic compound with the molecular formula C26H22BrNO4 This compound is characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further connected to a butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine under controlled conditions to yield N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]amine. The final step involves the reaction of this intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation. This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
- N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C26H22BrNO4 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide |
InChI |
InChI=1S/C26H22BrNO4/c1-2-3-16-31-20-14-10-18(11-15-20)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)17-8-12-19(27)13-9-17/h4-15H,2-3,16H2,1H3,(H,28,30) |
InChI Key |
JTTNJSYAFBJBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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